2-Fluoro-1,3-bis(trifluoromethyl)benzene

Vue d'ensemble

Description

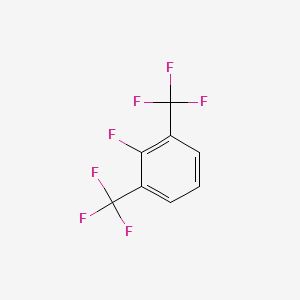

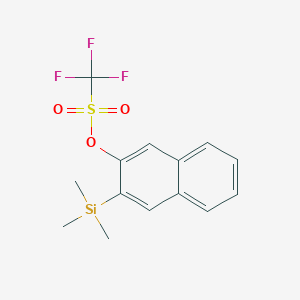

“2-Fluoro-1,3-bis(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H4F6. It is also known as “1-Fluoro-2,3-bis(trifluoromethyl)benzene” or "α,α,α,α′,α′,α′-Hexafluoro-m-xylene" . This compound is used in laboratory chemicals and synthesis of substances .

Synthesis Analysis

The synthesis of “2-Fluoro-1,3-bis(trifluoromethyl)benzene” involves a regioselective metalation and subsequent carboxylation at position 2 to give 2,6-bis(trifluoromethyl)benzoic acid .

Molecular Structure Analysis

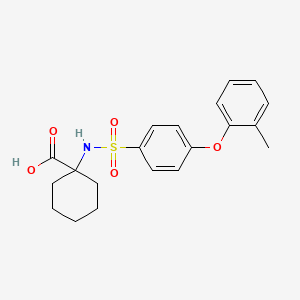

The molecular structure of “2-Fluoro-1,3-bis(trifluoromethyl)benzene” is represented by the SMILES string FC(F)(F)c1cccc(c1)C(F)(F)F . The InChI key for this compound is SJBBXFLOLUTGCW-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“2-Fluoro-1,3-bis(trifluoromethyl)benzene” is a liquid at room temperature. It has a refractive index of 1.379 (lit.) and a boiling point of 116-116.3 °C (lit.). The density of this compound is 1.378 g/mL at 25 °C (lit.) .

Applications De Recherche Scientifique

Application 1: Synthesis of Trifluoromethylpyridines

- Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .

- Methods of Application: The synthesis of TFMP involves the use of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products .

- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Application 2: Synthesis of Bis(trifluoromethyl)cyclopropanes and Bis(trifluoromethyl)pyrazolines

- Summary of the Application: A highly efficient solvent-controlled synthesis of bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines via a [2 + 1] or [3 + 2] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 was developed .

- Methods of Application: The reactions of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 proceeded smoothly under transition-metal and base-free conditions, affording the expected cycloaddition products in good to excellent yields .

Application 3: Synthesis of Bis(trifluoromethyl)phenyl Phosphane Derivatives

- Summary of the Application: 1,3-Bis(trifluoromethyl)benzene is used as a starting material in the synthesis of bis[2,4-bis(trifluoromethyl)phenyl]phosphane derivatives .

- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 1,3-bis(trifluoromethyl)benzene as a starting material .

- Results or Outcomes: The synthesis results in the formation of bis[2,4-bis(trifluoromethyl)phenyl]phosphane derivatives .

Application 4: Synthesis of Emitters Exhibiting Thermally Activated Delayed Fluorescence

- Summary of the Application: 1,4-Bis(trifluoromethyl)benzene is used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence .

- Methods of Application: The synthesis involves the use of 1,4-Bis(trifluoromethyl)benzene as a new acceptor with hydrogen bonding sites together with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties .

- Results or Outcomes: The compounds showed very broad charge-transfer-state (1 CT) absorption which can be accounted for by multiple 1 CTs as indicated by quantum molecular dynamics simulations . A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter .

Application 5: Synthesis of Bis(trifluoromethyl)phenyl Phosphane Derivatives

- Summary of the Application: 1,3-Bis(trifluoromethyl)benzene is used as a starting material in the synthesis of bis[2,4-bis(trifluoromethyl)phenyl]phosphane derivatives .

- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 1,3-bis(trifluoromethyl)benzene as a starting material .

- Results or Outcomes: The synthesis results in the formation of bis[2,4-bis(trifluoromethyl)phenyl]phosphane derivatives .

Application 6: Synthesis of Emitters Exhibiting Thermally Activated Delayed Fluorescence

- Summary of the Application: 1,4-Bis(trifluoromethyl)benzene is used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence .

- Methods of Application: The synthesis involves the use of 1,4-Bis(trifluoromethyl)benzene as a new acceptor with hydrogen bonding sites together with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties .

- Results or Outcomes: The compounds showed very broad charge-transfer-state (1 CT) absorption which can be accounted for by multiple 1 CTs as indicated by quantum molecular dynamics simulations . A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter .

Safety And Hazards

Propriétés

IUPAC Name |

2-fluoro-1,3-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F7/c9-6-4(7(10,11)12)2-1-3-5(6)8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCWHYSFVNCLNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660171 | |

| Record name | 2-Fluoro-1,3-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-1,3-bis(trifluoromethyl)benzene | |

CAS RN |

887268-09-9 | |

| Record name | 2-Fluoro-1,3-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid](/img/structure/B1387864.png)

![Cyclopentyl-(4,6-dichloro-[1,3,5]triazin-2-yl)-amine](/img/structure/B1387865.png)

![6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1387870.png)

![Octahydropyrrolo[1,2-a][1,4]diazepin-5-one](/img/structure/B1387871.png)

![4-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid](/img/structure/B1387877.png)

![ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387878.png)